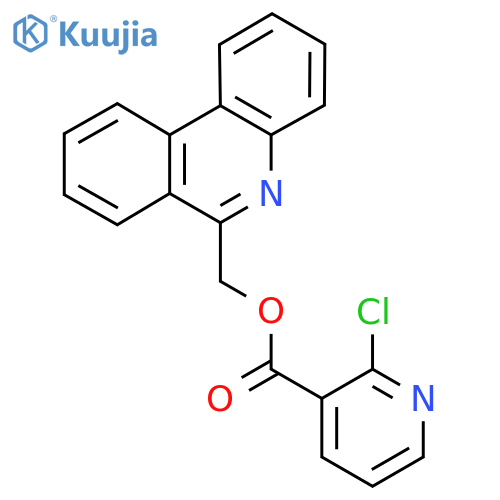Cas no 873869-95-5 ((Phenanthridin-6-yl)methyl 2-chloropyridine-3-carboxylate)

873869-95-5 structure
商品名:(Phenanthridin-6-yl)methyl 2-chloropyridine-3-carboxylate
(Phenanthridin-6-yl)methyl 2-chloropyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- (phenanthridin-6-yl)methyl 2-chloropyridine-3-carboxylate
- Z89673011
- EN300-26584752
- 873869-95-5
- (Phenanthridin-6-yl)methyl 2-chloropyridine-3-carboxylate
-
- インチ: 1S/C20H13ClN2O2/c21-19-16(9-5-11-22-19)20(24)25-12-18-15-8-2-1-6-13(15)14-7-3-4-10-17(14)23-18/h1-11H,12H2
- InChIKey: ZBSSVRIWRBTOSA-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC=CN=1)C(=O)OCC1C2C=CC=CC=2C2C=CC=CC=2N=1
計算された属性
- せいみつぶんしりょう: 348.0665554g/mol
- どういたいしつりょう: 348.0665554g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 475
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.1Ų
- 疎水性パラメータ計算基準値(XlogP): 4.7
(Phenanthridin-6-yl)methyl 2-chloropyridine-3-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26584752-0.05g |
(phenanthridin-6-yl)methyl 2-chloropyridine-3-carboxylate |
873869-95-5 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
(Phenanthridin-6-yl)methyl 2-chloropyridine-3-carboxylate 関連文献
-
Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
873869-95-5 ((Phenanthridin-6-yl)methyl 2-chloropyridine-3-carboxylate) 関連製品
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
